molecular formula C25H27NO5 B282499 4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No. B282499
M. Wt: 421.5 g/mol
InChI Key: IOBIYPPHRAXIKM-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as a pyrrole-based compound and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid can have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit specific enzymes that are involved in cancer cell growth and proliferation. Physiologically, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid in lab experiments is its potential anti-cancer properties. Additionally, this compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to determine its efficacy in certain applications.

Future Directions

There are several potential future directions for research involving 4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid. One potential direction is to further investigate its anti-cancer properties and determine its efficacy in the treatment of various types of cancer. Another potential direction is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may contribute to its potential use in various fields of scientific research.

Synthesis Methods

The synthesis of 4-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has been reported in the literature using different methods. One of the methods involves the reaction between 4-isopropylbenzaldehyde and 4-methylbenzoyl chloride in the presence of pyrrole and triethylamine. The resulting intermediate is then reacted with the butanoic acid to yield the final product.

Scientific Research Applications

The pyrrole-based compound has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

4-[(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C25H27NO5/c1-15(2)17-10-12-18(13-11-17)22-21(23(29)19-8-6-16(3)7-9-19)24(30)25(31)26(22)14-4-5-20(27)28/h6-13,15,22,29H,4-5,14H2,1-3H3,(H,27,28)/b23-21+

InChI Key

IOBIYPPHRAXIKM-XTQSDGFTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)C(C)C)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)C(C)C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)C(C)C)O

Origin of Product

United States

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